![molecular formula C9H9NO3 B032609 N-Hydroxy-5-norbornene-2,3-dicarboximide CAS No. 21715-90-2](/img/structure/B32609.png)
N-Hydroxy-5-norbornene-2,3-dicarboximide
Overview
Description
N-Hydroxy-5-norbornene-2,3-dicarboximide (NHND) is a compound with the empirical formula C9H9NO3 . It has antiviral activity and is used to treat HIV infections . It inhibits the reverse transcriptase enzyme in the virus, which blocks the synthesis of viral DNA .
Synthesis Analysis
NHND is an excellent reagent to be used in coupling with N, N’-dicyclohexylcarbodiimide (DCC) for peptide synthesis . The reaction between NHND ester of an amino acid or peptide whose N-terminal amino group is protected and an amino acid or peptide or a derivative thereof whose N-terminal amino group is free can be carried out in accordance with the procedures of the known method employing N-hydroxysuccinimide .Molecular Structure Analysis
The molecular weight of NHND is 179.18 . The structure of NHND comprises a racemic mixture of chiral molecules containing four stereogenic centres .Chemical Reactions Analysis
NHND can be used as an internal reference for the determination of OH content by the phosphytilation method . It can also be used as a solid mediator for the oxidation reaction of fullerene .Physical And Chemical Properties Analysis
NHND is a solid at 20 degrees Celsius . It has a melting point of 167.0 to 171.0 °C . It is almost transparent in water .Scientific Research Applications
Determination of OH Content
HONB can be used as an internal reference for the determination of OH content by the phosphytilation method . This method is commonly used in analytical chemistry to quantify the amount of hydroxyl groups in a sample.
Peptide Synthesis
HONB decreases racemization in peptide synthesis . Racemization is a process that can lead to a loss of stereospecificity, which is undesirable in peptide synthesis as it can affect the function of the synthesized peptides.
Inhibitor of N-acylureas Formation
HONB inhibits the formation of N-acylureas . N-acylureas are compounds that can form as byproducts in certain chemical reactions, and their formation is usually undesirable.
Mechanism of Action
Target of Action
HONB primarily targets the reverse transcriptase enzyme in viruses, particularly HIV . This enzyme is crucial for the synthesis of viral DNA, making it a key target for antiviral activity.
Mode of Action
HONB acts by inhibiting the reverse transcriptase enzyme, effectively blocking the synthesis of viral DNA . This disruption in the viral replication process can help to control the spread of the virus within the host.
Biochemical Pathways
It can be used as an internal reference for the determination of OH content by the phosphorylation method .
Result of Action
The primary result of HONB’s action is the inhibition of viral DNA synthesis, which can help to control the spread of viruses like HIV within the host . Additionally, HONB has been found to decrease racemization in peptide synthesis and inhibit the formation of N-acylureas .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HONB. For instance, changes in temperature can affect its melting point . Moreover, it’s soluble in ethanol , which could potentially influence its distribution and action within the body.
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8-6-4-1-2-5(3-4)7(6)9(12)10(8)13/h1-2,4-7,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSSTQCWRDLYJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60885178 | |
Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-5-norbornene-2,3-dicarboximide | |
CAS RN |
21715-90-2 | |
Record name | 3a,4,7,7a-Tetrahydro-2-hydroxy-4,7-methano-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21715-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hydroxy-5-norbornene-2,3-dicarboximide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021715902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21715-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 21715-90-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60885178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-hydroxynorborn-5-ene-2,3-dicarboximide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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